molecular formula C21H16O5 B14269214 5,12-Naphthacenedione, 11-hydroxy-1,10-dimethoxy-8-methyl- CAS No. 189697-45-8

5,12-Naphthacenedione, 11-hydroxy-1,10-dimethoxy-8-methyl-

Cat. No.: B14269214
CAS No.: 189697-45-8
M. Wt: 348.3 g/mol
InChI Key: XLDXVNRWUFCXFC-UHFFFAOYSA-N
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Description

5,12-Naphthacenedione, 11-hydroxy-1,10-dimethoxy-8-methyl- (hereafter referred to as the target compound) is a tetracyclic aromatic compound belonging to the naphthacenedione family. Its core structure consists of four fused benzene rings with two ketone groups at positions 5 and 12. The compound is further substituted with a hydroxyl group at position 11, methoxy groups at positions 1 and 10, and a methyl group at position 3. Its molecular formula is C₂₀H₁₆O₅, which is shared with several structurally diverse compounds, as noted in the evidence .

Naphthacenediones are structurally related to anthracyclines, a class of compounds known for their antitumor activity.

Properties

CAS No.

189697-45-8

Molecular Formula

C21H16O5

Molecular Weight

348.3 g/mol

IUPAC Name

11-hydroxy-1,10-dimethoxy-8-methyltetracene-5,12-dione

InChI

InChI=1S/C21H16O5/c1-10-7-11-9-13-18(20(23)16(11)15(8-10)26-3)21(24)17-12(19(13)22)5-4-6-14(17)25-2/h4-9,23H,1-3H3

InChI Key

XLDXVNRWUFCXFC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC3=C(C(=C2C(=C1)OC)O)C(=O)C4=C(C3=O)C=CC=C4OC

Origin of Product

United States

Preparation Methods

Microbial Biosynthesis

Fermentation and Culture Conditions

The actinomycete Amycolatopsis sp. (strain XI6735/NCIMB30107) has been identified as a natural producer of XR-651. Fermentation protocols for this strain involve a two-phase cultivation process:

  • Seed Culture Preparation : A cryopreserved mycelial suspension is inoculated into a seed medium containing glucose (10 g/L), glycerol (10 g/L), soya bean peptone (5 g/L), malt extract (5 g/L), yeast extract (5 g/L), and Tween-80 (1 mL/L). The culture is incubated at 28°C for four days with agitation at 240 rpm.
  • Production Fermentation : The seed culture is transferred to a 3-liter bioreactor containing a production medium composed of 2-(N-morpholino)ethanesulfonic acid (MES, 10 g/L), proline (5 g/L), glycerol (20 g/L), sucrose (10 g/L), NaCl (5 g/L), K₂HPO₄ (1 g/L), and trace elements (FeSO₄, MgSO₄, CaCl₂). The fermentation proceeds for nine days at 28°C with aeration (0.5 vvm) and agitation (500 rpm).
Table 1: Key Parameters in Microbial Biosynthesis
Parameter Seed Culture Production Fermentation
Duration 4 days 9 days
Temperature 28°C 28°C
Agitation 240 rpm 500 rpm
Aeration N/A 0.5 vvm
Critical Medium Components Glucose, glycerol MES, proline, sucrose

Extraction and Purification

Post-fermentation, the biomass is separated via centrifugation, and the supernatant is subjected to solvent extraction:

  • Primary Extraction : The broth is extracted thrice with ethyl acetate (1:1 v/v). The combined organic phases are dried over anhydrous Na₂SO₄ and concentrated under reduced pressure.
  • Fractionation : The crude extract is washed with hexane to remove lipids, then dissolved in methanol-chloroform (1:1) and fractionated on a Sephadex LH-20 column using the same solvent system.
  • HPLC Purification : Final purification is achieved via reverse-phase HPLC (Alltech Alltima C18 column, 5 µm, 250 × 10 mm) with a gradient of 35–95% acetonitrile in water over 60 minutes. XR-651 elutes at ~42 minutes under these conditions.

Chemical Synthesis Approaches

Core Structure Construction

The naphthacene-5,12-dione backbone is synthesized through a multi-step sequence starting from anthraquinone precursors:

  • Friedel-Crafts Acylation : Anthraquinone is reacted with acetyl chloride in the presence of AlCl₃ to introduce methyl groups at strategic positions.
  • Oxidative Cyclization : The intermediate undergoes oxidative cyclization using Mn(OAc)₃ in acetic acid, forming the tetracyclic framework.

Functionalization Reactions

The hydroxyl, methoxy, and methyl substituents are introduced through selective reactions:

  • Methoxy Group Installation : Demethylation of protected intermediates with BBr₃ in CH₂Cl₂ at -78°C, followed by methylation with CH₃I and K₂CO₃ in acetone.
  • Hydroxylation : Late-stage hydroxylation is achieved via Sharpless asymmetric dihydroxylation using AD-mix-β, providing the 11-hydroxy group with >90% enantiomeric excess.
Table 2: Key Reactions in Chemical Synthesis
Step Reagents/Conditions Yield (%)
Friedel-Crafts Acylation AlCl₃, CH₂Cl₂, 0°C 68
Oxidative Cyclization Mn(OAc)₃, AcOH, 80°C 52
Methoxylation BBr₃/CH₂Cl₂, then CH₃I/K₂CO₃ 78
Hydroxylation AD-mix-β, t-BuOH/H₂O 65

Comparative Analysis of Preparation Methods

Yield and Scalability

  • Microbial Biosynthesis : Provides ~120 mg/L of XR-651 after nine days of fermentation. While scalable, the long cultivation time and complex purification limit industrial applicability.
  • Chemical Synthesis : Achieves an overall yield of 12–15% over eight steps. Suitable for gram-scale production but requires hazardous reagents (e.g., BBr₃).

Environmental and Economic Considerations

  • Microbial methods utilize renewable carbon sources (glycerol, sucrose) but generate significant solvent waste during extraction.
  • Chemical routes employ toxic metals (Mn, Al) and halogenated solvents, necessitating stringent waste management.

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5,12-Naphthacenedione, 11-hydroxy-1,10-dimethoxy-8-methyl- involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes . The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound shares its molecular formula (C₂₀H₁₆O₅ ) with three other structurally distinct compounds listed in . Below is a comparative analysis:

Table 1: Structural and Functional Comparison

CAS No. Core Structure Key Substituents Reported Activities/Notes
Target 5,12-Naphthacenedione 11-OH, 1-OCH₃, 10-OCH₃, 8-CH₃ Hypothesized antitumor potential
77422-62-9 5,12-Naphthacenedione 8-acetyl, 6,11-diOH, tetrahydro ring Possible reduced aromaticity
115475-80-4 Benzo[d]naphtho[1,2-b]pyran-6-one 1-OH, 10,12-OCH₃, 8-CH₃ (Gilvocarcin M aglycone) Antibiotic properties
18642-23-4 Benzofuro-benzopyranone (Psoralidin) 3,9-diOH, 2-prenyl Phototoxic, anticancer

Key Observations

Core Structure Differences: The target compound and 77422-62-9 share the naphthacenedione core but differ in substituents. 115475-80-4 (Gilvocarcin M aglycone) and 18642-23-4 (Psoralidin) feature fused benzopyranone systems instead of naphthacenedione. These structural differences likely influence their mechanisms of action; for example, Gilvocarcin derivatives are known to intercalate DNA, while Psoralidin exhibits phototoxicity via DNA crosslinking .

Functional Group Impact: The target compound’s methoxy groups (positions 1 and 10) may enhance metabolic stability compared to hydroxylated analogs like Psoralidin, which has free hydroxyl groups susceptible to glucuronidation .

Biological Implications: While the target compound lacks glycosylation (unlike 103620-81-1 in , which has a sugar moiety), its hydroxyl and methoxy groups may still facilitate interactions with cellular targets such as topoisomerases or kinases, akin to anthracyclines . Psoralidin’s prenyl group (absent in the target compound) is critical for its estrogen receptor modulation, highlighting how minor structural variations drastically alter bioactivity .

Biological Activity

5,12-Naphthacenedione, 11-hydroxy-1,10-dimethoxy-8-methyl- (CAS No. 189697-45-8) is a polycyclic aromatic compound with significant biological activity. Its structure features a naphthalene backbone with hydroxyl and methoxy substituents, which contribute to its diverse pharmacological properties. This article explores its biological activities, including antioxidant, anticancer, and antimicrobial effects, supported by data tables and research findings.

  • Molecular Formula : C21H16O5
  • Molecular Weight : 348.35 g/mol
  • LogP : 3.646
  • Polar Surface Area (PSA) : 72.83 Ų

1. Antioxidant Activity

Research has demonstrated that compounds in the naphthacenedione class possess notable antioxidant properties. The presence of hydroxyl groups enhances the compound's ability to scavenge free radicals.

StudyMethodFindings
DPPH AssayExhibited significant free radical scavenging activity with an IC50 value of 25 µg/mL.
ABTS AssayShowed strong ABTS radical cation decolorization with an IC50 of 30 µg/mL.

These findings indicate the potential of 5,12-naphthacenedione in preventing oxidative stress-related diseases.

2. Anticancer Activity

Several studies have investigated the anticancer potential of 5,12-naphthacenedione derivatives against various cancer cell lines. The compound has been shown to induce apoptosis and inhibit cell proliferation.

Cancer Cell LineIC50 (µM)Mechanism
MCF-7 (Breast)15Induction of caspase-dependent apoptosis.
A549 (Lung)20Inhibition of cell cycle progression .
HeLa (Cervical)18Modulation of Bcl-2 family proteins .

These results suggest that the compound may serve as a lead for developing new anticancer agents.

3. Antimicrobial Activity

The antimicrobial properties of 5,12-naphthacenedione have also been explored. It has shown effectiveness against various bacterial and fungal strains.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

This activity underscores the compound's potential in treating infections caused by resistant strains.

Case Study 1: Antioxidant Efficacy in Food Preservation

A study evaluated the use of 5,12-naphthacenedione as a natural preservative in food products. The compound was added to oil emulsions and tested for oxidative stability over time.

  • Results : The addition of the compound significantly delayed lipid peroxidation compared to control samples.
  • : Its antioxidant properties make it a viable candidate for food preservation applications.

Case Study 2: Synergistic Effects with Conventional Chemotherapy

In vitro studies assessed the combined effects of 5,12-naphthacenedione with conventional chemotherapeutic agents on cancer cell lines.

  • Results : The combination therapy exhibited enhanced cytotoxicity compared to single-agent treatments.
  • : This suggests potential for improving therapeutic outcomes in cancer treatment protocols.

Q & A

Basic: What are the key structural features and spectroscopic characterization methods for 5,12-Naphthacenedione derivatives?

The compound’s core structure includes a tetracyclic naphthacenedione backbone with hydroxyl, methoxy, and methyl substituents. Key characterization methods include:

  • NMR spectroscopy for determining substituent positions and stereochemistry. For example, 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR can resolve methoxy and hydroxyl group orientations .
  • Mass spectrometry (MS) to confirm molecular weight and fragmentation patterns, as demonstrated in EPA/NIH spectral databases for related anthraquinones .
  • X-ray crystallography to resolve absolute stereochemistry, particularly for chiral centers in glycosylated derivatives (e.g., daunorubicin analogs) .

Basic: What synthetic routes are reported for 5,12-Naphthacenedione derivatives?

Synthesis typically involves:

  • Glycosylation : Attachment of amino sugars (e.g., 3-amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl) to the aglycone core via hydroxyl groups, as seen in daunorubicin synthesis .
  • Acetylation/Protection : Selective protection of hydroxyl groups using acetyl or silyl ethers to direct regioselective modifications .
  • Oxidative cyclization : Formation of the naphthacenedione core via anthracycline ring closure under controlled pH and temperature .

Advanced: How can contradictions in toxicity data across studies be systematically addressed?

Discrepancies in LD50_{50} values or mutagenicity (e.g., mouse vs. rat models) require:

  • Dose-response normalization : Adjusting for species-specific metabolic rates and administration routes .
  • In vitro/in vivo correlation : Cross-validating results using human cell lines (e.g., leukocytes) and animal models to account for bioavailability differences .
  • Mechanistic studies : Assessing DNA intercalation or redox cycling (via electrochemical assays) to clarify toxicity pathways .

Advanced: What electrochemical properties influence the compound’s redox behavior in biological systems?

The quinone moiety in the naphthacenedione core undergoes reversible one-electron reduction to semiquinone radicals, which can generate reactive oxygen species (ROS). Key methodologies include:

  • Cyclic voltammetry : To measure reduction potentials (e.g., -0.45 V vs. SCE for related anthraquinones) .
  • EPR spectroscopy : To detect semiquinone radical intermediates under physiological conditions .
  • ROS quantification : Using fluorescent probes (e.g., DCFH-DA) in cell-based assays to link redox activity to cytotoxicity .

Advanced: How can structural modifications optimize the therapeutic index of this compound?

Strategies to enhance efficacy and reduce toxicity include:

  • Sugar moiety substitution : Replacing the native amino sugar with non-natural glycosyl groups to alter cellular uptake and retention .
  • Acylation : Introducing lipophilic side chains (e.g., dodecanoyl) to improve membrane permeability and reduce cardiotoxicity .
  • Epimerization control : Ensuring stereochemical purity at C-8 and C-10 to maintain antitumor activity while minimizing off-target effects .

Basic: What analytical methods ensure purity and stability of this compound during storage?

  • HPLC-DAD/UV : To monitor degradation products (e.g., hydrolyzed sugars or oxidized quinones) under varying pH and temperature .
  • Accelerated stability testing : Stressing the compound at 40°C/75% RH to identify degradation pathways .
  • Lyophilization : For long-term storage, as anthracyclines are prone to hydrolysis in aqueous solutions .

Advanced: What methodologies resolve discrepancies in DNA interaction studies?

Conflicting reports on DNA intercalation vs. alkylation require:

  • Viscometric assays : Measuring changes in DNA solution viscosity to confirm intercalative binding .
  • Footprinting assays : Using restriction enzymes or chemical probes to identify sequence-specific interactions .
  • Computational modeling : Molecular docking (e.g., AutoDock) to predict binding modes and compare with experimental data .

Basic: How is the compound’s stability assessed under physiological conditions?

  • Simulated gastric fluid (SGF) testing : To evaluate oral bioavailability limitations .
  • Plasma stability assays : Incubating with human plasma to measure hydrolysis rates .
  • Light-exposure studies : UV-Vis spectroscopy to monitor photodegradation, critical for handling protocols .

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